Aminomalononitrile

Chemical stability Reagent handling Prebiotic chemistry

Aminomalononitrile free base (CAS 5181-05-5) is an unstable oil that rapidly polymerizes into an intractable tar. For reproducible, scalable R&D, purchase the stable p-toluenesulfonate salt (AMNS, CAS 5098-14-6)—a crystalline solid with well-defined autocatalytic polymerization kinetics (peak ~168–193 °C, ΔH ≈ 307 J/g). Use AMNS as a safe, solid HCN-trimer surrogate for prebiotic synthesis of nucleobases and amino acids, or as a versatile MCR building block for amino imidazole carbonitriles and purine-based antiviral leads.

Molecular Formula C3H3N3
Molecular Weight 81.08 g/mol
CAS No. 5181-05-5
Cat. No. B1212270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomalononitrile
CAS5181-05-5
Synonymsaminomalononitrile
Molecular FormulaC3H3N3
Molecular Weight81.08 g/mol
Structural Identifiers
SMILESC(#N)C(C#N)N
InChIInChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2
InChIKeyGXDKXRIMUVUELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminomalononitrile (CAS 5181-05-5) Procurement Guide: Chemical Properties and Strategic Utility


Aminomalononitrile (AMN), with the formula H₂NCH(CN)₂, is an amine-substituted malononitrile derivative. It is formally a trimer of hydrogen cyanide (HCN) and is of significant interest in prebiotic chemistry and materials science. [1] The compound is typically isolated and procured as its stable p-toluenesulfonate salt (AMNS) due to the inherent instability of the free base, which rapidly decomposes into a tarry mass. [2] This salt form is the standard for commercial and research applications. [3]

Why Aminomalononitrile Cannot Be Substituted: Stability and Reactivity Differentiation


Generic substitution fails for aminomalononitrile due to its unique combination of high reactivity and inherent instability. Unlike its stable analog malononitrile, AMN's free base form is a yellow oil that quickly polymerizes exothermically into a dark-brown, tarry mass. [1] This extreme instability precludes its use as a free base and necessitates procurement as a stabilized salt, typically the p-toluenesulfonate (AMNS). [2] This fundamental difference in handling and storage—AMNS is a stable, solid reagent while the free base is an unmanageable oil—makes it a distinct chemical entity. Furthermore, AMN's reactivity profile differs significantly from its structural analog, malononitrile, due to the presence of the amine group, enabling unique multi-component reactions and polymerization pathways that are not accessible to other nitriles. [3]

Quantitative Evidence Guide for Aminomalononitrile p-Toluenesulfonate (AMNS) Selection


Stability Advantage of Aminomalononitrile p-Toluenesulfonate (AMNS) Salt over the Free Base

The free base form of aminomalononitrile (AMN) is a highly unstable yellow oil that rapidly polymerizes into a dark-brown tarry mass, rendering it unusable for most synthetic and analytical applications. In contrast, its p-toluenesulfonate salt (AMNS) is a stable solid with a defined melting point, making it the standard and only practical form for procurement and use. [1]

Chemical stability Reagent handling Prebiotic chemistry

Thermal Polymerization Enthalpy of AMNS vs. Diaminomaleonitrile (DAMN)

Differential scanning calorimetry (DSC) of AMNS reveals a thermal polymerization process with a maximum enthalpy (ΔH) of approximately 307 J/g at a heating rate of 2.5 °C/min. [1] This is significantly lower than the enthalpy reported for the bulk thermal polymerization of its tetramer analog, diaminomaleonitrile (DAMN), which shows values of 520 J/g for solid-state polymerization and 810 J/g in the melt. [2] This quantitative difference in reaction exothermicity is critical for process safety and material design.

Polymer chemistry Thermal analysis Materials science

Autocatalytic Polymerization Kinetics and Peak Temperature Range for AMNS

The thermal polymerization of AMNS is characterized by an autocatalytic kinetic model, as evidenced by the sigmoidal shape of its conversion curves. [1] The exothermic polymerization peak occurs in a narrow temperature range of 168-193 °C, depending on the heating rate (β). [2] In contrast, the thermal polymerization of DAMN in the melt is described as a typical single-step reaction under similar dynamic thermal conditions, while its solid-state polymerization is a more complex, multi-step process. [3]

Reaction kinetics Process control Thermal analysis

Key Application Scenarios for Aminomalononitrile p-Toluenesulfonate (AMNS)


Synthesis of HCN-Derived Polymers for Advanced Materials

Procure AMNS for the controlled thermal synthesis of conjugated polyheterocyclic systems. The compound's well-defined autocatalytic polymerization kinetics (peak temperature ~168-193 °C, ΔH ≈ 307 J/g) allow for reproducible and scalable production of HCN-derived polymers, which are promising materials for applications ranging from protective coatings to components in electrochemical devices. [1]

Prebiotic Chemistry and Origin-of-Life Studies

Use AMNS as a stable and reliable source of the HCN trimer for investigating prebiotic synthesis pathways. Its defined reactivity with electrophiles under mild conditions [2] makes it an essential tool for studying the abiotic formation of nucleobases, amino acids, and other key biomolecules, providing a controlled alternative to using highly toxic and volatile HCN gas.

Multi-Component Synthesis of Bioactive Heterocycles

Utilize AMNS as a versatile building block in multi-component reactions (MCRs) for the efficient generation of chemical diversity. It serves as a key synthon for constructing amino imidazole carbonitriles and purine derivatives, which have demonstrated significant activity against influenza A virus. [3] The compound's ability to participate in these MCRs under mild conditions streamlines the synthesis of complex heterocyclic libraries for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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